N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions. While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods . For example, substituted pyrimidines have been synthesized via a cost-effective and eco-friendly approach involving a reaction between easily available chalcones and benzamidine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride” are not available in the literature .Mechanism of Action
Target of Action
The primary targets of N-(cyclopropylmethyl)-6-azaspiro[2Compounds with a cyclopropyl group, which is present in this compound, have been known to demonstrate antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
Mode of Action
The exact mode of action of N-(cyclopropylmethyl)-6-azaspiro[2It’s worth noting that carboxamides, a group to which this compound belongs, play a significant role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Biochemical Pathways
The specific biochemical pathways affected by N-(cyclopropylmethyl)-6-azaspiro[2Compounds containing a cyclopropyl group have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The specific molecular and cellular effects of N-(cyclopropylmethyl)-6-azaspiro[2Compounds with a cyclopropyl group have been known to demonstrate various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c15-11(14-8-9-1-2-9)10-7-12(10)3-5-13-6-4-12;/h9-10,13H,1-8H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDMSUMONXRPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CC23CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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